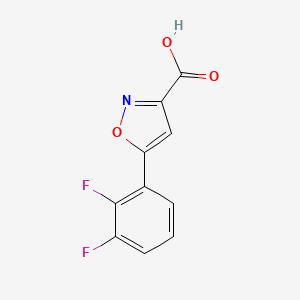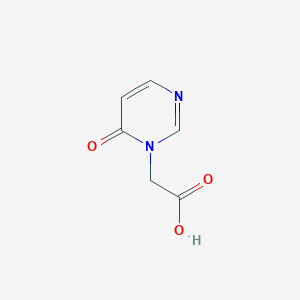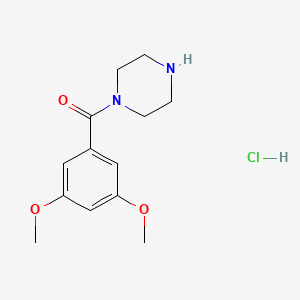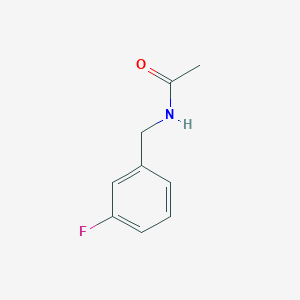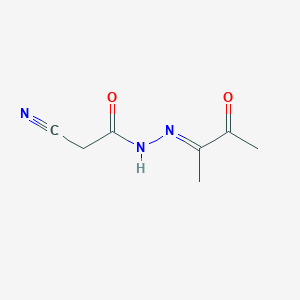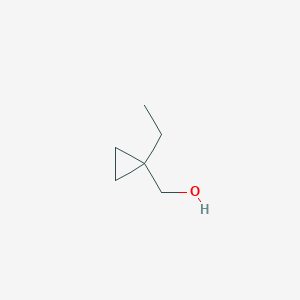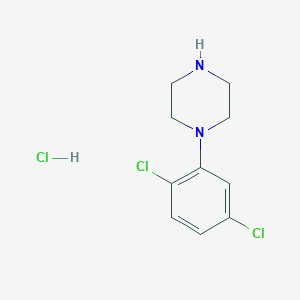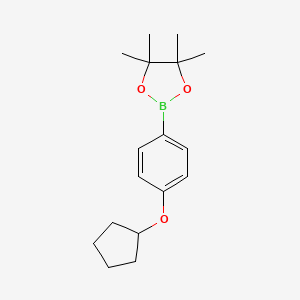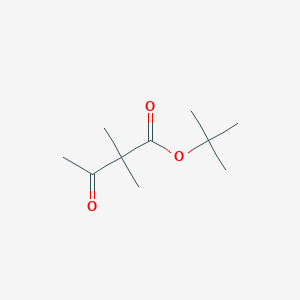
(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
説明
(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid, commonly known as MPAA, is a small molecule that has been studied in recent years for its potential therapeutic applications. MPAA is a derivative of pyrrole, a heterocyclic organic compound that is widely used in medicinal chemistry.
作用機序
The mechanism of action of MPAA is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. MPAA has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in many cellular processes. In addition, MPAA has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MPAA has been shown to have a range of biochemical and physiological effects in cells and organisms. In cancer cells, MPAA has been shown to induce apoptosis by activating caspases, a family of enzymes that are involved in programmed cell death. In addition, MPAA has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins. Inflammation is a key factor in many diseases, and MPAA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, MPAA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurons.
実験室実験の利点と制限
One advantage of using MPAA in lab experiments is its relatively small size, which makes it easy to synthesize and modify. In addition, MPAA has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using MPAA in lab experiments is its moderate yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for testing.
将来の方向性
There are many potential future directions for research on MPAA. One area of interest is the development of more efficient synthetic routes to increase the yield and scalability of the process. In addition, further studies are needed to fully understand the mechanism of action of MPAA and its potential therapeutic applications in various fields. Finally, the development of novel derivatives of MPAA with improved pharmacological properties is an area of active research.
科学的研究の応用
MPAA has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, MPAA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and MPAA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, MPAA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRMRKBMPBEBG-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



